1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
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Overview
Description
1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a complex organic compound characterized by its unique chemical structure. This compound features a piperazine ring substituted with a dichlorophenyl group and a tetramethylphenylsulfonyl group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The dichlorophenyl group is introduced through a nucleophilic substitution reaction, while the tetramethylphenylsulfonyl group is added via a sulfonylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to achieve cost-effective and scalable synthesis. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency. Purification techniques such as recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
This compound has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A simpler analog lacking the tetramethylphenylsulfonyl group.
1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure with a phenylsulfonyl group instead of a tetramethylphenylsulfonyl group.
Uniqueness: 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore new avenues for its use.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-11-14(2)16(4)20(15(13)3)27(25,26)24-9-7-23(8-10-24)17-5-6-18(21)19(22)12-17/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXYUKDSGKLABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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